molecular formula C10H13N5O2 B1198523 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine CAS No. 107053-43-0

9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine

Cat. No.: B1198523
CAS No.: 107053-43-0
M. Wt: 235.24 g/mol
InChI Key: GVACIKDVFKGHHK-UHFFFAOYSA-N
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Description

9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine is a synthetic nucleoside analogue with significant antiviral properties. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the treatment of viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine typically involves the alkylation of adenine with a suitable alkylating agent. One common method involves the use of 2-amino-6-chloropurine as a starting material, which is then coupled with an appropriately protected bromide or trifluoromethanesulphonate ester derived from the substituted alcohol . The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated analogues.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides, amines, or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Thionyl chloride for halogenation, or amines for amination reactions.

Major Products

The major products formed from these reactions include various substituted analogues of the original compound, which may exhibit different biological activities.

Scientific Research Applications

9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine has been extensively studied for its antiviral properties. It has shown activity against herpes simplex virus and other related viruses . In addition to its antiviral applications, this compound is also used in biochemical research to study nucleoside metabolism and the mechanisms of antiviral action.

Mechanism of Action

The mechanism of action of 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine involves its incorporation into viral DNA, where it acts as a chain terminator. This inhibits the replication of viral DNA, thereby preventing the proliferation of the virus . The compound targets viral DNA polymerase, which is essential for viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine is unique due to its specific structure, which allows it to be incorporated into viral DNA more efficiently than some other analogues. This results in a higher potency and selectivity for certain viral infections.

Properties

IUPAC Name

2-[2-(6-aminopurin-9-yl)ethylidene]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)2-1-7(3-16)4-17/h1,5-6,16-17H,2-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVACIKDVFKGHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC=C(CO)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147890
Record name 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107053-43-0
Record name 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107053430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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